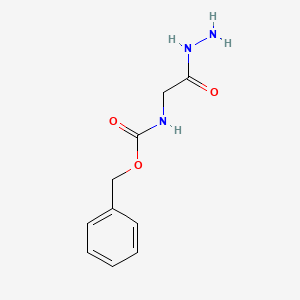

Cbz-Glycine hydrazide

Description

The exact mass of the compound Benzyl (hydrazinocarbonylmethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXJOIKPPWLCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205359 | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-83-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5680-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL (HYDRAZINOCARBONYLMETHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2UWH6Q5YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cbz-Glycine hydrazide chemical properties and structure

An In-Depth Technical Guide to Cbz-Glycine Hydrazide: Properties, Structure, and Applications

Introduction

This compound, systematically known as benzyl (2-hydrazinyl-2-oxoethyl)carbamate, is a pivotal reagent in the field of synthetic organic and medicinal chemistry.[1][2][3] Its significance is deeply rooted in the history of peptide synthesis, stemming from the development of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1] This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a beige or white solid powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 5680-83-1 | [2][3][4][5][6] |

| Molecular Formula | C10H13N3O3 | [2][3][4][5] |

| Molecular Weight | 223.23 g/mol | [1][2][3][4][5] |

| Melting Point | 112-114 °C | [7] |

| Appearance | Beige to white powder | [2] |

| Density | 1.259 g/cm³ | [5] |

| Boiling Point | 491.6 °C at 760 mmHg | [5] |

| Flash Point | 251.1 °C | [5] |

| IUPAC Name | benzyl (2-hydrazinyl-2-oxoethyl)carbamate | [1][6] |

| Synonyms | N-Cbz-glycine hydrazide, Z-Gly-NHNH2, (Benzyloxycarbonyl)glycine hydrazide | [1][4][5] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound incorporates a glycine backbone, an N-terminal benzyloxycarbonyl (Cbz) protecting group, and a C-terminal hydrazide moiety. This unique combination of functional groups dictates its reactivity and utility.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

| Spectroscopic Data | Values | Source(s) |

| ¹H NMR (300 MHz, CD₃OD) | δ 7.37-7.27 (m, 5H, Ar-H), 5.09 (s, 2H, Ar-CH₂), 3.76 (s, 2H, α-CH₂) | [7] |

| ¹³C NMR (75.46 MHz, CDCl₃) | δ 171.4 (C=O, amide), 158.9 (C=O, carbamate), 138.0 (Ar-C), 129.4 (Ar-CH), 129.0 (Ar-CH), 128.9 (Ar-CH), 67.8 (Ar-CH₂), 43.6 (α-CH₂) | [7] |

| Mass Spectrometry | ESI-MS: m/z 224 [M+H]⁺ | [1] |

| Infrared (IR) | Expected peaks (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1710 (C=O stretch, carbamate), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1250 (C-O stretch) | General Spectroscopic Principles |

Synthesis and Mechanism

This compound is most commonly synthesized by the hydrazinolysis of a Cbz-glycine ester, typically the methyl or ethyl ester. This reaction is a classic example of nucleophilic acyl substitution.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cbz-Glycine

This protocol is adapted from a literature procedure.[7]

-

Esterification of Cbz-Glycine:

-

To a stirred solution of Cbz-glycine (1.0 eq) in DMF, add sodium bicarbonate (1.3 eq) followed by methyl iodide (3.7 eq).

-

Stir the mixture under a nitrogen atmosphere for 46 hours at room temperature.

-

Add ethyl acetate to the reaction mixture and wash with distilled water three times.

-

Separate the organic phase, dry it with sodium sulfate, and concentrate to yield Cbz-glycine methyl ester, which can be used in the next step without further purification.

-

-

Hydrazinolysis:

-

Add the crude Cbz-glycine methyl ester (1.0 eq) in small portions to a solution of hydrazine hydrate (3.5-4.0 eq) in ethanol.

-

Reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: An excess of hydrazine hydrate is used to ensure the complete consumption of the ester and to shift the reaction equilibrium towards the product side. Ethanol is a common solvent as it dissolves both the ester and hydrazine hydrate, facilitating the reaction.

-

-

Purification:

-

After the reaction is complete, concentrate the residue in vacuo to remove the solvent and excess hydrazine hydrate.

-

Purify the resulting crude product by column chromatography (e.g., silica gel with a mobile phase of CH₂Cl₂/MeOH) to afford pure this compound as a white solid.

-

Key Reactions and Applications

The utility of this compound lies in the reactivity of its terminal hydrazide group, which serves as a potent nucleophile and a precursor to other reactive species.

Peptide Synthesis via the Acyl Azide Method

Historically, one of the most important applications of peptide hydrazides is their conversion to acyl azides for peptide bond formation. This method is known for its low risk of racemization.

Sources

- 1. Ion Trap Collisional Activation of c and z• Ions Formed via Gas-Phase Ion/Ion Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBZ-GLY HYDRAZIDE(5680-83-1) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Cbz-Glycine hydrazide CAS number 5680-83-1 details

Technical Whitepaper: Cbz-Glycine Hydrazide (CAS 5680-83-1)

Executive Summary

This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in organic synthesis and peptide chemistry. While historically used as a protected amino acid building block, its modern significance lies in Native Chemical Ligation (NCL) . The hydrazide moiety functions as a stable "crypto-thioester"—inert during peptide chain assembly but activatable for fragment condensation. This guide details the optimized synthesis, purification, and mechanistic utility of CAS 5680-83-1, bridging the gap between fundamental organic chemistry and high-throughput drug discovery.

Physicochemical Profile & Identity

Researchers must verify the identity and purity of the starting material before initiating complex ligations. The Cbz (Carbobenzyloxy) group provides lipophilicity, making the compound soluble in organic solvents but sparingly soluble in water, facilitating extractive workups.

| Parameter | Specification |

| CAS Number | 5680-83-1 |

| IUPAC Name | Benzyl (2-hydrazinyl-2-oxoethyl)carbamate |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116–117 °C (Lit.) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Poorly soluble in |

| pKa | ~11.2 (Hydrazide NH) |

| Stability | Stable at RT; hygroscopic. Store under inert gas ( |

Synthetic Architecture & Optimization

The synthesis of this compound is a nucleophilic acyl substitution. While seemingly straightforward, the critical failure mode is the formation of the symmetric dimer (N,N'-bis(Cbz-glycyl)hydrazine), which occurs if the stoichiometry is mismanaged.

Optimized Protocol: Hydrazinolysis of Cbz-Gly-OMe

Principle: The reaction relies on the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. The use of excess hydrazine hydrate is non-negotiable to statistically favor the mono-acyl product over the dimer.

Step-by-Step Methodology:

-

Preparation: Dissolve Cbz-Glycine Methyl Ester (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH). A concentration of 0.5 M is ideal to manage viscosity.

-

Nucleophile Addition: Add Hydrazine Hydrate (

) (3.0 – 5.0 eq) dropwise at room temperature.-

Why? High equivalents prevent the product (which is also a nucleophile) from attacking a second molecule of starting ester.

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System:

9:1). The hydrazide is significantly more polar than the ester. -

Workup (Crystallization):

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess hydrazine.

-

Critical Step: Redissolve the residue in a minimum amount of hot Ethanol.

-

Allow to cool slowly. The linear hydrazide crystallizes, while trace impurities remain in the mother liquor.

-

Filter and wash with cold ether.

-

Visualizing the Synthetic Pathway

Figure 1: Synthetic workflow emphasizing stoichiometry control to prevent dimerization.

Application: Peptide Ligation (The "Crypto-Thioester")

The most potent application of this compound in modern research is its role as a surrogate for thioesters in Native Chemical Ligation (NCL) .

The Problem: Thioesters are reactive and prone to hydrolysis during standard SPPS (Solid Phase Peptide Synthesis). The Solution: Hydrazides are stable to SPPS conditions but can be "switched on" chemically.

Mechanism of Action: The Azide Method

-

Stability: The hydrazide is stable at pH 1–10.

-

Activation: At acidic pH (<3) with Sodium Nitrite (

), the hydrazide converts to an Acyl Azide . -

Thiolysis: The Acyl Azide reacts rapidly with a thiol (e.g., MPAA) to form a Thioester .

-

Ligation: The Thioester undergoes transthioesterification with an N-terminal Cysteine of a second peptide fragment, followed by an S-to-N acyl shift to form a native peptide bond.

Ligation Workflow Diagram

Figure 2: The activation pathway of this compound in Native Chemical Ligation.

Medicinal Chemistry Applications

Beyond peptide synthesis, the hydrazide motif serves as a pharmacophore and a linker.

A. Protease Inhibition Glycine hydrazides act as inhibitors for cysteine proteases (e.g., Papain, Cathepsin). The hydrazide nitrogen can form hydrogen bonds with the active site residues, or in some cases, form reversible covalent complexes with the active site thiol.

-

Relevance: this compound is often used as a scaffold to synthesize more complex inhibitors like GlyH-101 (a CFTR inhibitor), where the N-terminus and hydrazide nitrogen are further derivatized.

B. pH-Sensitive Linkers (ADCs) In Antibody-Drug Conjugates (ADCs), hydrazides react with aldehydes/ketones to form hydrazones .

-

Utility: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the endosome (pH 5.0), releasing the drug payload selectively within the target cell.

Handling, Stability & Quality Control

Safety Protocol:

-

Toxicity: Hydrazides are potential sensitizers and suspected carcinogens (derivative of hydrazine). Handle in a fume hood.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

Quality Control (Self-Validating System): To ensure the reagent is suitable for ligation:

-

TLC: Single spot. If a second spot (lower Rf) appears, it is likely the free hydrazine salt. If a higher Rf spot appears, it is the dimer.

-

NMR (

): Look for the benzyl protons (~5.1 ppm) and the glycine -

Silver Nitrate Test: Dissolve a small amount in water/ethanol and add

. A white precipitate (AgCl) indicates chloride contamination (if HCl salt used), but a reduction (blackening) confirms the presence of the active reducing hydrazide group.

References

-

Chemical Synthesis of Proteins Using Hydrazide Intermediates. Oxford Academic/Protein Science. Available at: [Link]

-

Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

-

Peptide Hydrazide Ligation Strategy. ResearchGate. Available at: [Link]

Sources

- 1. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Physicochemical Characterization and Synthetic Utility of N-Cbz-Glycine Hydrazide

A Technical Monograph for Peptide Chemists and Drug Development Scientists

Executive Summary

N-Carbobenzyloxy-glycine hydrazide (Cbz-Gly-NHNH₂), with a molecular weight of 223.23 g/mol , serves as a critical intermediate in convergent peptide synthesis. While historically used for protecting group manipulation, its modern significance lies in Native Chemical Ligation (NCL) . As a stable "crypto-thioester," the hydrazide moiety allows for the assembly of complex proteins via the Liu Hydrazide Ligation method, bypassing the instability issues of traditional thioesters.

This guide details the physicochemical profile, synthesis, and analytical validation of Cbz-Gly-NHNH₂, providing a self-validating framework for its use in bioconjugation.

Part 1: Physicochemical Profile

Precise characterization is the first step in any robust experimental workflow. The following data distinguishes the average molecular weight (for weighing) from the monoisotopic mass (for mass spectrometry confirmation).

Table 1: Core Chemical Data

| Property | Specification | Notes |

| Chemical Name | Benzyl (2-hydrazinyl-2-oxoethyl)carbamate | IUPAC |

| Common Name | Cbz-Glycine Hydrazide | Also: Z-Gly-NHNH₂ |

| CAS Number | 5680-83-1 | Note: Do not confuse with 5680-86-4 (Z-Glu derivative) |

| Molecular Formula | C₁₀H₁₃N₃O₃ | |

| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 223.23 g/mol | Use for stoichiometric calculations |

| Monoisotopic Mass | 223.0957 Da | Use for [M+H]⁺ identification in MS |

| Melting Point | 116–117 °C | Indicator of purity |

| Solubility | DMSO, DMF, MeOH (warm) | Poor solubility in water/ether |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the protecting group (Cbz) and the reactive center (Hydrazide).

[8]

Part 2: Synthetic Utility & Mechanism

Why use the hydrazide form? In modern peptide chemistry, the hydrazide group functions as a latent thioester . It is stable under standard Solid Phase Peptide Synthesis (SPPS) conditions but can be activated selectively to form a peptide bond with a cysteinyl peptide.

The "Liu Method" (Hydrazide-Based Ligation)

This workflow allows researchers to synthesize large proteins by ligating segments. Cbz-Gly-NHNH₂ often serves as a model compound to validate ligation efficiency before committing valuable long-chain peptides.

-

Stability: The hydrazide is stable to piperidine (Fmoc deprotection) and TFA (cleavage).

-

Activation: At pH 3.0 with NaNO₂, the hydrazide converts to an acyl azide .

-

Thiolysis: Addition of a thiol (e.g., MPAA) converts the azide to a thioester in situ.

-

Ligation: The thioester reacts with an N-terminal Cysteine to form a native amide bond.

Part 3: Experimental Protocol (Synthesis & Validation)

Objective: Synthesis of Cbz-Gly-NHNH₂ from Cbz-Gly-OMe (Methyl ester). Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

Synthesis Workflow

-

Dissolution: Dissolve 10 mmol of Cbz-Gly-OMe in 30 mL of Methanol (MeOH).

-

Addition: Add Hydrazine Hydrate (80%) in excess (30 mmol) dropwise at room temperature.

-

Reaction: Stir at room temperature for 12–24 hours. (Alternatively, reflux for 2 hours for faster conversion).

-

Monitoring: Monitor via TLC (System: CHCl₃/MeOH 9:1). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf) will appear.

-

Workup:

-

Cool the solution. The product often precipitates spontaneously.

-

If no precipitate, concentrate the methanol under reduced pressure.

-

Add cold diethyl ether to induce crystallization.

-

-

Purification: Filter the white solid and wash with cold ether. Recrystallize from hot methanol if necessary.

Analytical Validation (Self-Validating System)

Before using the material in ligation, you must confirm its identity using Mass Spectrometry (ESI-MS) .

-

Expected Mass Spectrum:

-

[M+H]⁺: 224.1 Da

-

[M+Na]⁺: 246.1 Da

-

[2M+H]⁺: 447.2 Da (Dimer often seen in ESI)

-

-

NMR Confirmation (DMSO-d₆):

-

δ 7.35 (m, 5H): Phenyl group protons.

-

δ 5.05 (s, 2H): Benzylic -CH₂- protons.

-

δ 3.60 (d, 2H): Glycine α-protons.

-

δ 9.0+ (s, 1H): Hydrazide -NH- (broad).

-

References

-

ChemicalBook. (2024). This compound Product Properties and CAS 5680-83-1. Link

-

Santa Cruz Biotechnology. (2024). This compound (CAS 5680-83-1).[1][2][4][5] Link

-

Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[11] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495.[11] Link

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link

Sources

- 1. CBZ-GLY HYDRAZIDE | 5680-83-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. cbz-gly hydrazide | CAS#:5680-83-1 | Chemsrc [chemsrc.com]

- 6. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 11. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of Cbz-Glycine hydrazide

Technical Whitepaper: Optimized Synthesis and Structural Validation of

Executive Summary & Strategic Utility

Target Compound:

In the landscape of peptide chemistry and peptidomimetic drug design, Cbz-Glycine hydrazide serves as a critical intermediate. Its primary utility lies in the Curtius rearrangement and the Azide Coupling Method , a historical yet revitalized strategy for fragment condensation that minimizes racemization in chiral amino acids (though Glycine itself is achiral). Furthermore, the hydrazide moiety acts as a "masked" thioester equivalent in Native Chemical Ligation (NCL) , allowing for the convergent synthesis of large proteins under mild aqueous conditions.

This guide provides a robust, scalable protocol for the hydrazinolysis of Cbz-Glycine esters, emphasizing the suppression of the common diacylhydrazine impurity (dimerization) through kinetic control.

Reaction Mechanism & Retrosynthetic Analysis

The synthesis proceeds via a nucleophilic acyl substitution (hydrazinolysis). The hydrazine molecule, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester precursor.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.

-

Elimination: The alkoxide leaving group (methoxide or ethoxide) is expelled, reforming the carbonyl.

-

Proton Transfer: The resulting hydrazide is stabilized, and the alcohol byproduct is released.

Critical Control Point: If the concentration of the ester is high relative to hydrazine, the newly formed hydrazide can act as a nucleophile against another ester molecule, forming the symmetric dimer (Cbz-Gly-NH-NH-Gly-Cbz). This is the primary impurity to avoid.

Figure 1: Mechanistic pathway of hydrazinolysis. The reaction is driven by the nucleophilicity of hydrazine.

Optimized Synthetic Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable. It utilizes methanol as the solvent to facilitate proton transfer and excess hydrazine hydrate to kinetically favor the mono-substitution over dimerization.

Materials & Reagents

-

Precursor: Cbz-Glycine Methyl Ester (Cbz-Gly-OMe) or Ethyl Ester.

-

Reagent: Hydrazine Hydrate (80% or 100% grade). Caution: Carcinogenic and unstable.

-

Solvent: Methanol (HPLC Grade).

-

Workup: Diethyl ether or cold Ethanol.

Step-by-Step Methodology

-

Preparation of Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.23 g (10 mmol) of Cbz-Gly-OMe in 20 mL of Methanol . Ensure complete dissolution at room temperature.

-

Reagent Addition (The Kinetic Control Step): Add 1.5 mL (~30 mmol, 3 equivalents) of Hydrazine Hydrate dropwise to the stirring solution.

-

Expert Insight: While 1 equivalent is stoichiometrically sufficient, using 3–5 equivalents drives the reaction to completion and statistically prevents the product hydrazide from competing for the ester, thereby eliminating dimer formation.

-

-

Reaction Phase:

-

Option A (Standard): Stir at room temperature (25°C) for 12–24 hours. This preserves sensitive protecting groups if present on side chains.

-

Option B (Accelerated): Heat to mild reflux (65°C) for 2–3 hours.

-

Monitoring: Check progress via TLC (System: CHCl

:MeOH 9:1). The ester spot (R

-

-

Precipitation & Workup:

-

The product often spontaneously crystallizes from the reaction mixture upon cooling.

-

If no solid appears, concentrate the solution to ~5 mL under reduced pressure (Rotavap).

-

Add 30 mL of cold Diethyl Ether or Hexane to induce precipitation.

-

-

Purification:

-

Filter the white solid using a sintered glass funnel.

-

Wash the cake 3x with cold ether to remove excess hydrazine and residual methanol.

-

Recrystallization (if necessary): Dissolve in hot ethanol and let cool slowly.

-

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace hydrazine.

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Characterization

Validation must confirm the integrity of the Cbz group and the presence of the hydrazide functionality.

Physicochemical Properties

-

Appearance: White crystalline solid.

-

Melting Point: 115–117 °C (Lit. 116-117 °C). Sharp melting point indicates high purity.

Spectroscopic Data (DMSO-d )

The NMR spectrum is distinct. The hydrazide protons appear as two separate signals: the amide-like -NH- at a high shift and the amine-like -NH

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.15 | Singlet (br) | 1H | -CO-NH -NH | Hydrazide amide proton; disappears with D | |

| 7.50 | Triplet | 1H | -OCONH -CH | Carbamate NH; coupled to Gly methylene. | |

| 7.30 – 7.40 | Multiplet | 5H | Ar-H | Cbz aromatic ring protons (characteristic). | |

| 5.05 | Singlet | 2H | Ar-CH | Benzylic protons of the Cbz group. | |

| 4.20 | Broad Singlet | 2H | -NH-NH | Terminal hydrazide amine; highly variable shift. | |

| 3.65 | Doublet | 2H | -NH-CH | Glycine alpha-protons. |

IR Spectrum (KBr):

-

3300 cm

: N-H stretch (strong). -

1690 cm

: C=O stretch (Carbamate/Urethane). -

1650 cm

: C=O stretch (Hydrazide Amide I).

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or product lost in filtrate. | Extend reaction time. Cool filtrate to -20°C to recover more precipitate. |

| Impurity: Dimer | Stoichiometry of hydrazine was too low. | Ensure |

| Oily Product | Residual solvent or impurities.[3] | Triturate with diethyl ether. Recrystallize from minimal hot ethanol. |

| Coloration (Yellow) | Oxidation of hydrazine or aged reagents. | Use fresh hydrazine hydrate. Perform reaction under Nitrogen/Argon atmosphere. |

Downstream Applications: Peptide Ligation

The primary value of Cbz-Gly-NHNH

Figure 3: Activation pathway for peptide ligation via the Azide Method.

References

-

ChemicalBook. (2024). CBZ-GLY HYDRAZIDE Properties and Safety. Retrieved from

-

National Institutes of Health (NIH). (2013). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors. PMC3033722. Retrieved from

-

BenchChem. (2024). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2012). Synthesis of acylhydrazino-peptomers. Beilstein J. Org. Chem. 8, 1637–1643. Retrieved from

-

Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides. Chemical Science. Retrieved from

Sources

Technical Guide: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate in Proteomics

Synonyms: Cbz-Glycine Hydrazide; Z-Gly-NHNH₂; N-(Benzyloxycarbonyl)glycine hydrazide CAS: 5680-83-1

Executive Summary

Benzyl (2-hydrazinyl-2-oxoethyl)carbamate, commonly referred to as This compound , represents a specialized class of hydrazide-functionalized reagents used in high-resolution proteomics. While often overshadowed by biotin-hydrazides, this reagent offers a distinct advantage: Hydrophobic Tagging .

In the analysis of post-translational modifications (PTMs), particularly glycosylation and carbonylation, the hydrophilicity of the target analytes often hampers retention on standard Reversed-Phase (RP) chromatography columns. This compound solves this by coupling a reactive hydrazide moiety (for specificity) with a benzyloxycarbonyl (Cbz) group (for hydrophobicity and UV absorbance).

This guide details the application of this compound for Glycan Hydrophobic Derivatization and Protein Carbonylation Profiling , providing a self-validating workflow for researchers seeking enhanced LC-MS sensitivity.

Part 1: Chemical Basis & Mechanism

The "Hydrophobic Shift" Mechanism

The core utility of this compound lies in its ability to transform hydrophilic aldehydes (generated via oxidation of glycans or oxidative stress) into hydrophobic species.

-

The Warhead (Hydrazide): The

group reacts specifically with aldehydes and ketones at acidic pH (4.5–5.5) to form a hydrazone bond.[1] This reaction is orthogonal to standard peptide chemistry (amines/carboxyls). -

The Payload (Cbz Group): The benzyl carbamate moiety adds a significant non-polar surface area. This allows labeled glycans or peptides to bind strongly to C18 stationary phases, facilitating desalting and gradient elution that would otherwise be impossible for native glycans.

Reaction Pathway

The reaction proceeds via the formation of a Schiff base intermediate, which rapidly stabilizes into a hydrazone. For permanent linkage (irreversible tagging), a reduction step using Sodium Cyanoborohydride (

Figure 1: Reaction mechanism of this compound with carbonyl-containing biomolecules.

Part 2: Primary Application – Glycoproteomics (Hydrophobic Tagging)

Standard glycan analysis suffers from poor ionization efficiency and lack of retention on C18 columns. By labeling released glycans (or glycopeptides) with this compound, you introduce a "hydrophobic handle."

Comparative Advantage

| Feature | Native Glycans | 2-AB Labeled (Standard) | Cbz-Gly-Hydrazide Labeled |

| C18 Retention | None (Elutes in void) | Low/Moderate | High |

| Ionization (ESI) | Poor | Good | Excellent |

| UV Traceability | None | Fluorescence (Ex 330nm) | Absorbance (254nm) |

| Mass Shift | 0 | +120 Da | +205.2 Da |

The Workflow: "Oxidation-Ligation-Analysis"

The following workflow describes the enrichment of N-linked glycans.

Figure 2: Step-by-step workflow for hydrophobic tagging of glycans using this compound.

Part 3: Experimental Protocols

Protocol: Hydrophobic Labeling of N-Glycans

Objective: Label released N-glycans to enable C18 retention and enhanced MS sensitivity.

Reagents:

-

This compound (20 mM in DMSO).

-

Labeling Buffer: 30% Acetic Acid / 70% DMSO (v/v).

-

Reducing Agent: 1 M Sodium Cyanoborohydride (

) in THF.

Step-by-Step Methodology:

-

Glycan Release: Release N-glycans from 100 µg of glycoprotein using PNGase F according to standard protocols. Dry the sample in a vacuum centrifuge.

-

Reagent Addition: Resuspend dried glycans in 10 µL of Labeling Buffer .

-

Expert Insight: The high acetic acid concentration is critical. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide.

-

-

Introduction of Probe: Add 5 µL of This compound stock.

-

Incubation: Incubate at 65°C for 2 hours.

-

Note: Unlike amine labeling, hydrazide labeling requires heat and acidic conditions to reach completion.

-

-

Reduction (Optional but Recommended): Add 5 µL of

. Incubate at 65°C for an additional 30 minutes.-

Why? This converts the hydrazone (

) to a hydrazine (

-

-

Cleanup: Perform Solid Phase Extraction (SPE) using a C18 spin column.

-

Validation: The labeled glycans will now bind to the C18 resin. Wash with 5% ACN to remove excess reagent. Elute with 50% ACN.

-

-

Analysis: Analyze via LC-MS. Look for the mass shift of the glycan + 205.21 Da (Mass of Cbz-Gly-Hydrazide minus H2O).

Protocol: Protein Carbonylation Detection (Oxidative Stress)

Objective: Tag carbonylated proteins in complex lysates for differential analysis.

-

Derivatization: Dilute protein lysate (1 mg/mL) in PBS (pH 6.0). Add this compound to a final concentration of 5 mM.

-

Catalysis: Add Aniline to a final concentration of 10 mM.

-

Expert Insight: Aniline acts as a nucleophilic catalyst, increasing the reaction rate by 10-100x at neutral/mildly acidic pH [1].

-

-

Incubation: React for 90 minutes at Room Temperature in the dark.

-

Quenching: Add 100 mM Tris-HCl (pH 8.0) to quench the reaction (shifts pH to where hydrazone formation is unfavorable).

-

Digestion & MS: Proceed to Trypsin digestion. During database search, set "Cbz-Gly-Hydrazide" (+223.08 Da if unreduced, +225.10 Da if reduced) as a variable modification on Lysine (via carbonyl) or Arginine (via oxidative deguanidination).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too high (>6.0) | Hydrazone formation requires acidic pH (4.5–5.5). Adjust buffer with acetic acid. |

| Precipitation | Reagent insolubility | Cbz-Gly-Hydrazide is hydrophobic. Ensure at least 30-50% organic solvent (DMSO/ACN) in the reaction mix. |

| Broad Peaks in LC | Hydrolysis of Hydrazone | If you skipped the reduction step ( |

| High Background | Excess Reagent | The Cbz group absorbs UV strongly. Ensure thorough C18 washing (5% ACN) before elution. |

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

-

Zhang, H., et al. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21, 660–666. Link

-

Wollscheid, B., et al. (2009). Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins. Nature Biotechnology, 27, 378–386. Link

-

Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Protein Biology Resource Library. Link

-

Merten, C., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins.[2] MethodsX, 11, 102376. Link

Sources

Technical Deep Dive: The Strategic Utility of Cbz Protection in Glycine Hydrazide Scaffolds

Topic: Role of the Cbz protecting group in glycine hydrazide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanistic Foundations

Glycine hydrazide derivatives are pivotal intermediates in the synthesis of peptide mimetics, protease inhibitors, and "head-to-tail" cyclized peptides. The Benzyloxycarbonyl (Cbz or Z) protecting group plays a critical, non-trivial role in the generation of these scaffolds.

Unlike the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, the Cbz group provides essential orthogonality during the hydrazinolysis of esters—a key step in generating the hydrazide functionality. This guide details the chemical causality, synthesis protocols, and strategic advantages of using Cbz-Gly-NHNH₂ in high-fidelity organic synthesis.

The Orthogonality Principle

The primary reason for selecting Cbz over Fmoc in hydrazide chemistry is the stability of the carbamate linkage to nucleophilic attack by hydrazine.

-

Fmoc Limitation: Exposure of Fmoc-amino acid esters to hydrazine hydrate (

) results in the simultaneous cleavage of the Fmoc group (via -

Cbz Advantage: The benzylic carbamate is electronically stabilized and sterically hindered enough to resist attack by hydrazine at room temperature, allowing for the selective conversion of the C-terminal ester to the hydrazide while maintaining N-terminal integrity.

Experimental Protocol: Synthesis of Cbz-Glycine Hydrazide

Self-Validating Workflow: This protocol is designed to ensure high purity without chromatographic purification, relying on the crystallization properties of the Cbz derivative.

Reaction Scheme

Step 1: Protection (Gly

Detailed Methodology

Phase 1: Preparation of Cbz-Gly-OMe (Methyl Ester)

-

Dissolution: Dissolve Cbz-Gly-OH (10 mmol) in anhydrous Methanol (30 mL).

-

Catalysis: Add thionyl chloride (

, 1.2 eq) dropwise at 0°C. Note: Exothermic reaction; control temperature to prevent Cbz cleavage. -

Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with 5%

and brine. Dry over

Phase 2: Hydrazinolysis to Cbz-Gly-NHNH

-

Reactant Mixing: Dissolve Cbz-Gly-OMe (10 mmol) in Methanol (20 mL).

-

Nucleophilic Attack: Add Hydrazine Hydrate (80% solution, 30 mmol, 3.0 eq) dropwise at room temperature.

-

Critical Control Point: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

-

Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The hydrazide is significantly more polar than the ester.

-

Crystallization (Purification): The product, Cbz-Gly-NHNH

, often precipitates spontaneously as white crystals.-

If no precipitate: Concentrate methanol to ~5 mL, add diethyl ether or cold water to induce crystallization.

-

-

Filtration: Filter the white solid, wash with cold ether/hexane (1:1) to remove excess hydrazine.

-

Drying: Dry under high vacuum. Typical MP: 119–120°C.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or solubility loss | Increase Hydrazine equivalents (up to 5 eq); warm slightly to 40°C (do not exceed 60°C). |

| Oily Product | Residual solvent/hydrazine | Triturate with cold diethyl ether; recrystallize from hot EtOH/Water. |

| Fmoc Cleavage | Wrong protecting group used | Must use Cbz or Boc. Fmoc is incompatible with hydrazine hydrate. |

Strategic Applications & Logic

The Peptide Hydrazide Ligation (Azide Method)

Cbz-Gly-NHNH

-

Activation: The hydrazide is treated with tert-butyl nitrite (

-BuONO) and acid (HCl) at -20°C. -

Transformation: This converts the hydrazide (

) into an acyl azide ( -

Coupling: The acyl azide reacts with an amine nucleophile to form a peptide bond.

-

Role of Cbz: It remains stable during the acidic nitrosation step, unlike Boc (which is acid-labile), allowing for selective N-terminal protection during fragment condensation.

-

Visualization of Orthogonal Logic

The following diagram illustrates why Cbz is the superior choice for hydrazide synthesis compared to Fmoc.

Caption: Decision logic demonstrating the chemical stability of Cbz vs. Fmoc in the presence of hydrazine nucleophiles.

Comparative Analysis of Protecting Groups for Hydrazides

| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Hydrazine Stability | High (Stable) | High (Stable) | None (Cleaved instantly) |

| Acid Stability | Moderate (Stable to TFA, cleaved by HBr/HF) | Low (Cleaved by TFA/HCl) | High (Stable to TFA) |

| Hydrogenolysis | Cleaved (H | Stable | Stable |

| Primary Use Case | Orthogonal to Boc/tBu side chains; Azide coupling.[2][3] | Orthogonal to Cbz/Bzl side chains. | Solid Phase Synthesis (Not Hydrazides).[] |

References

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Cbz-Protected Amino Groups: Stability and Deprotection. Organic Chemistry Portal. [Link]

-

Solid-Phase Synthesis of Peptide Hydrazides. PubMed (NIH). [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of Cbz-Glycine Hydrazide

Executive Summary & Application Context

Cbz-Glycine Hydrazide (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in peptide chemistry, serving as a stable precursor for native chemical ligation (hydrazide method) and as a building block for peptidomimetics.[1][2] Its primary utility lies in the activation of the C-terminus for coupling without racemization (due to the glycine linker) and its role as a "cryptic" thioester surrogate.

This technical guide provides a rigorous, self-validating framework for the spectroscopic identification of Cbz-Gly-NHNH₂. It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can distinguish the target molecule from common impurities like hydrolyzed free acid (Cbz-Gly-OH) or unreacted ester (Cbz-Gly-OMe).

Core Molecular Specifications

-

IUPAC Name: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate[2][3][4]

-

Molecular Formula:

-

Solubility Profile: Soluble in DMSO, DMF, MeOH (warm); limited solubility in

, Water.

Spectroscopic Validation Workflow

The following decision tree outlines the logical progression for confirming structural identity and purity.

Figure 1: Logical workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Note: DMSO-

1H NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by the distinct asymmetry of the two "NH" environments: the carbamate (urethane) NH and the hydrazide NH-NH₂ system.

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight & Validation Logic |

| 9.15 | Singlet (s) | 1H | Hydrazide NH | The most deshielded proton. Disappearance indicates oxidation to diimide or cyclization. |

| 7.50 | Triplet (t) | 1H | Carbamate NH | Appears as a triplet due to coupling with the Glycine |

| 7.30 – 7.38 | Multiplet (m) | 5H | Aromatic Ph | Integration of this region serves as the internal standard (5H) for purity calculations. |

| 5.04 | Singlet (s) | 2H | Benzylic CH₂ | Diagnostic for the Cbz group. If this splits or shifts, check for benzyl removal. |

| 4.18 | Broad (br s) | 2H | Hydrazide NH₂ | Highly variable width. Broadening indicates rapid exchange or hydrogen bonding. |

| 3.58 | Doublet (d) | 2H | Glycine CH₂ | Couples to Carbamate NH. Becomes a singlet if |

Critical Analysis:

-

The Glycine Doublet: In pure DMSO-

, the glycine methylene protons at 3.58 ppm appear as a doublet ( -

Hydrazide Protons: The hydrazide group presents two distinct signals: the internal NH (~9.15 ppm) and the terminal

(~4.18 ppm). The ratio must be 1:2. A loss of the 4.18 ppm signal often indicates condensation with acetone (if glassware was acetone-washed) to form a hydrazone.

13C NMR Data (100 MHz, DMSO- )

Carbon NMR provides verification of the backbone carbonyls, distinguishing the urethane from the hydrazide.

| Shift (δ, ppm) | Assignment | Validation Logic |

| 168.5 | Hydrazide C=O | Upfield relative to esters/acids due to the electron-donating effect of the hydrazide nitrogen. |

| 156.8 | Carbamate C=O | Characteristic of the Z (Cbz) protecting group. |

| 137.4 | Aromatic C-ipso | Quaternary carbon of the phenyl ring. |

| 128.8, 128.3, 128.2 | Aromatic CH | Ortho, meta, and para carbons. |

| 65.8 | Benzylic CH₂ | Confirms the benzyl ester linkage of the protecting group. |

| 42.5 | Glycine CH₂ | The alpha-carbon. |

Infrared (FT-IR) Spectroscopy

IR is particularly useful for assessing the state of the hydrazide group, which can be difficult to distinguish from the free acid by NMR alone if proton exchange is rapid.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3300 – 3320 | Primary Diagnostic. Hydrazides show a characteristic doublet or broadened band here, distinct from the single amide NH. | |

| 3030 – 3060 | Weak bands confirming the phenyl ring. | |

| 1690 – 1705 | The "Amide I" like band for the urethane. | |

| 1640 – 1660 | Typically lower frequency than the carbamate carbonyl due to conjugation with the hydrazide nitrogens. | |

| 1530 – 1550 | Bending vibration mixed with C-N stretching. | |

| 695, 740 | "Monosubstituted Benzene" signature (strong bands). |

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to prevent thermal decomposition of the labile hydrazide bond.

ESI-MS (Positive Mode)

-

[M+H]⁺: Observed at m/z 224.2 .

-

[M+Na]⁺: Frequently observed at m/z 246.2 (adduct with sodium).

-

[2M+H]⁺: Dimer formation at m/z 447.4 is common at higher concentrations.

Fragmentation Logic (MS/MS)

When subjected to Collision-Induced Dissociation (CID), Cbz-Gly-NHNH₂ follows a predictable fragmentation pathway useful for structural confirmation.

-

Loss of Hydrazine: Precursor (224)

Loss of -

Tropylium Ion Formation: The most dominant fragment is usually m/z 91.0 (Benzyl cation / Tropylium), derived from the Cbz group.

-

Cbz Cleavage: Loss of the benzyl carbamate moiety typically yields the glycine hydrazide core or glycine fragments.

Experimental Protocols & Quality Control

Protocol 1: Sample Preparation for NMR

To ensure the resolution of the Glycine doublet and Hydrazide protons:

-

Weigh 10–15 mg of dry this compound.

-

Dissolve in 0.6 mL of DMSO-

(99.9% D). -

Critical Step: Ensure the NMR tube is free of acetone traces. Acetone reacts with hydrazides to form a hydrazone (New signals:

1.8 and 2.0 ppm methyl singlets), confounding the spectrum.

Protocol 2: Impurity Profiling

Common impurities arise from incomplete synthesis (hydrazinolysis of ester) or degradation.

| Impurity | NMR Signature (DMSO- | Source |

| Cbz-Gly-OMe (Starting Material) | Singlet at | Incomplete reaction. |

| Cbz-Gly-OH (Hydrolysis Product) | Broad singlet >12 ppm (COOH). Loss of signals at 9.1/4.2 ppm. | Water contamination during synthesis. |

| Hydrazone (Acetone adduct) | Singlets at | Acetone washing of glassware. |

| Benzyl Alcohol | Singlet at | Cleavage of Cbz group. |

References

- Synthesis & Properties: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for hydrazinolysis of esters).

-

Hydrazide Ligation Context: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link

-

NMR Solvent Effects: Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

-

CFTR Inhibitor Applications: Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors.[7][8] Journal of General Physiology. Link

-

General Spectral Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. Glycine Derivatives. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CBZ-GLY HYDRAZIDE | 5680-83-1 [chemicalbook.com]

- 4. cbz-gly hydrazide | CAS#:5680-83-1 | Chemsrc [chemsrc.com]

- 5. N-CBZ-Glycine hydrazide; CBZ-GLY Hydrazide, CAS No. 5680-83-1 - iChemical [ichemical.com]

- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Bergmann-Zervas Paradigm: A Technical Guide to N-Cbz-Glycine Derivatives

Executive Summary

N-Carbobenzyloxy-glycine (Z-Gly-OH) represents more than a chemical reagent; it is the historical and functional pivot point of modern peptide therapeutics. Before 1932, peptide synthesis was a destructive process, plagued by racemization and harsh deprotection conditions that destroyed sensitive biological epitopes. The introduction of the Carbobenzoxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas provided the first "orthogonal" protection strategy—stable to basic coupling conditions yet cleavable by neutral catalytic hydrogenolysis.

This guide provides a rigorous technical analysis of N-Cbz-glycine, moving from its foundational synthesis to its modern role as a scaffold for protease inhibitors and peptidomimetics in drug discovery.

Part 1: Historical & Mechanistic Foundation

The 1932 Pivot

Prior to the work of Bergmann and Zervas, amine protection relied heavily on benzoyl groups, which required harsh hydrolysis for removal, often cleaving the very peptide bonds formed during synthesis. In their seminal 1932 publication in Berichte der deutschen chemischen Gesellschaft, Bergmann and Zervas introduced the carbobenzoxy group.

The genius of this discovery lay in the benzyl ester linkage . Unlike an amide, the carbamate linkage reduces the nucleophilicity of the nitrogen (preventing side reactions), while the benzyl group introduces a unique cleavage vector: catalytic hydrogenolysis . This allowed deprotection under neutral conditions at room temperature, preserving optical purity and peptide integrity.

Chemical Structure & Properties

N-Cbz-Glycine (C₁₀H₁₁NO₄) consists of a glycine core N-acylated by a benzyl carbamate.

| Property | Value | Relevance |

| Molecular Weight | 209.20 g/mol | Ideal for fragment-based drug design calculations. |

| Melting Point | 119–120 °C | High crystallinity allows for easy purification without chromatography. |

| Solubility | Soluble in alcohols, EtOAc; Low in | Facilitates Schotten-Baumann synthesis (biphasic). |

| pKa (COOH) | ~3.98 | Standard carboxylic acid behavior for coupling. |

Part 2: Synthetic Methodologies

Protocol A: Schotten-Baumann Synthesis of Z-Gly-OH

This protocol utilizes a biphasic system to manage the competing hydrolysis of the acyl chloride reagent.

Reagents:

-

Glycine (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.2 eq)[1]

-

NaOH (4M solution)[1]

-

Solvent: Water / Diethyl Ether (or Dioxane)

Step-by-Step Workflow:

-

Solubilization: Dissolve Glycine in 2M NaOH (1 eq). Critical: The pH must be initially high enough to deprotonate the ammonium (

) to the amine ( -

Controlled Addition: Cool to 0°C. Simultaneously add Cbz-Cl and additional NaOH dropwise.

-

Why? The reaction generates HCl.[1] If the pH drops below 8, the amine protonates and reactivity stops. If pH > 11, Cbz-Cl hydrolyzes rapidly to benzyl alcohol. Target pH: 9–10.

-

-

Workup:

-

Wash the alkaline solution with diethyl ether (removes unreacted Cbz-Cl and benzyl alcohol).

-

Acidification: Acidify the aqueous layer to pH 1–2 with HCl. Z-Gly-OH will precipitate as a white solid.

-

-

Purification: Recrystallize from chloroform or ethyl acetate/hexane.

Protocol B: Orthogonal Deprotection

The utility of Cbz lies in its cleavage options.[2]

| Method | Reagents | Mechanism | Application |

| Hydrogenolysis | Catalytic Cleavage. The Pd coordinates the benzyl ring and hydrogen cleaves the benzylic C-O bond. The resulting carbamic acid spontaneously decarboxylates ( | Standard peptide synthesis; preserves t-Butyl based side chains. | |

| Acidolysis | HBr in Acetic Acid (33%) | Used when sulfur poisons Pd catalysts or for solid-phase cleavage. |

Part 3: Visualization of the Lifecycle

The following diagram illustrates the protection-coupling-deprotection cycle, highlighting the critical intermediate states.

Figure 1: The synthetic lifecycle of N-Cbz-Glycine, demonstrating the conversion from raw amino acid to protected intermediate and final deprotection via hydrogenolysis.[4][5]

Part 4: Derivatives in Drug Discovery

While Z-Gly-OH is a synthesis intermediate, its derivatives are potent pharmacophores, particularly in the design of protease inhibitors . The hydrophobic benzyl group mimics the phenylalanine side chain, often fitting into the S1 or S2 pockets of enzymes like Thrombin, HIV Protease, or Cathepsin.

Activated Esters (Z-Gly-OSu)

-

Structure: N-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester.

-

Function: A stable, crystalline "active" form of Z-Gly. It reacts selectively with primary amines without adding coupling reagents (like DCC), avoiding urea byproducts.

-

Usage: Crucial for modifying proteins or synthesizing short peptide drugs where purity is paramount.

Peptidomimetics & Warheads

Drug developers modify the C-terminus of Z-Gly to create "warheads" that covalently bind to enzyme active sites.

-

Z-Gly-Chloromethylketone (Z-Gly-CMK): An irreversible alkylator of histidine residues in serine proteases.

-

Z-Gly-Aldehydes (Z-Gly-H): Transition-state analogs that form hemiacetals with the active site serine, acting as reversible inhibitors.

-

Z-L-Cyclohexylglycine (Z-CHG): A derivative where the aromatic ring is hydrogenated. Used in Factor Xa inhibitors and antiviral agents, providing bulk without pi-stacking interactions.

Comparative Orthogonality in Synthesis

Understanding when to use Cbz versus modern alternatives (Boc/Fmoc) is critical for complex molecule design.

| Protecting Group | Cleavage Condition | Stability | Orthogonality Note |

| Cbz (Z) | Stable to TFA, weak base. | Orthogonal to Boc (acid labile) and Fmoc (base labile). | |

| Boc | TFA (Acid) | Stable to Hydrogenolysis, Base. | NOT orthogonal to Cbz if HBr is used; orthogonal if |

| Fmoc | Piperidine (Base) | Stable to Acid, Hydrogenolysis. | Completely orthogonal to Cbz. Ideal for dual-protection strategies. |

Part 5: Therapeutic Application Logic

The following decision tree illustrates how a medicinal chemist utilizes N-Cbz-Glycine derivatives to target specific protease classes.

Figure 2: Strategic derivatization of N-Cbz-Glycine in protease inhibitor design.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (Foundational text on the Carbobenzoxy method).

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on deprotection mechanisms).

-

Kohrt, J. T., et al. (2006). The discovery of glycine and related amino acid-based factor Xa inhibitors.[6] Bioorganic & Medicinal Chemistry, 14(13), 4379-4392.[6] (Application of glycine derivatives in modern anticoagulants).

-

Dunlap, R. B., et al. (2020).[7] Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery. (Context for protease inhibitor design).

-

ChemicalBook. (n.d.). N-Cbz-Glycine Properties and Safety Data. (Physical property verification).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 5. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]

- 6. The discovery of glycine and related amino acid-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpca.org [ijpca.org]

Cbz-Glycine hydrazide mechanism of action in peptide chemistry

Mechanism of Action, Synthetic Utility, and Modern Ligation Strategies

Executive Summary

Cbz-Glycine Hydrazide (Z-Gly-NHNH₂) represents a pivotal functional class in peptide chemistry: the protected peptide hydrazide. Historically revered for its ability to facilitate segment condensation with minimal racemization (the Azide Method ), this molecular architecture has experienced a renaissance in modern proteomic chemistry. It now serves as a stable, shelf-ready surrogate for thioesters in Native Chemical Ligation (NCL) .

This guide dissects the mechanistic pathways of Z-Gly-NHNH₂, contrasting its classical activation via nitrosyl chemistry with modern oxidative and pyrazole-mediated ligation strategies.

Part 1: The Molecular Architect

Structure and Orthogonality

The utility of Z-Gly-NHNH₂ stems from the orthogonal reactivity of its two terminal groups:

-

N-Terminus (Cbz/Z Group): The benzyloxycarbonyl group provides acid-stable protection (resistant to TFA), removable only via catalytic hydrogenolysis (

) or strong acids (HBr/AcOH, HF). This stability allows the hydrazide chemistry to proceed without compromising the N-terminal integrity. -

C-Terminus (Hydrazide): The hydrazide (

) is a "masked" activated ester. It is nucleophilic in its resting state (stable to basic/nucleophilic conditions) but becomes a potent electrophile upon oxidative activation.

The "Achiral" Nuance

Critical Note: Glycine is achiral. Therefore, Z-Gly-NHNH₂ itself cannot racemize.[1] However, it is the standard model compound used to validate hydrazide coupling protocols because it eliminates steric bulk as a variable, allowing researchers to isolate electronic effects. When applied to chiral amino acids, the mechanisms described below are famous for suppressing racemization because they bypass the formation of the oxazolone intermediate [1].

Part 2: The Mechanistic Core (The Azide Method)

The classical mechanism involves converting the hydrazide into an acyl azide.[2] This is a kinetic race between amide bond formation and the Curtius rearrangement.

Activation (Nitrosylation)

The hydrazide is treated with nitrous acid (generated in situ from

Coupling (Aminolysis)

The acyl azide reacts with the N-terminal amine of the target peptide fragment.

The Racemization Suppression Mechanism

In standard carboxyl activation (e.g., HATU/DIPEA), the activated ester often cyclizes to form an oxazolone (azlactone), which is prone to rapid racemization via enolization.

-

Why Azides are Safe: The acyl azide moiety does not readily cyclize to form the oxazolone due to the specific geometry and electronic properties of the azide group. Consequently, the chiral integrity of the C-terminal amino acid is preserved [2].

The Trap: Curtius Rearrangement

If the temperature rises (typically >0°C), the acyl azide undergoes thermal decomposition, releasing

-

Consequence: The isocyanate reacts with the amine to form a urea byproduct (

), terminating the chain and contaminating the product.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between the productive coupling pathway and the destructive Curtius rearrangement.

Caption: Mechanistic bifurcation of Z-Gly-NHNH₂ activation. Green path indicates successful ligation; red path indicates Curtius rearrangement side-reaction.

Part 4: Modern Ligation Strategies (Thioester Surrogates)

In the era of chemical protein synthesis, Z-Gly-NHNH₂ acts as a shelf-stable precursor to thioesters for Native Chemical Ligation (NCL) .

Pathway A: Oxidative Thiolysis

Instead of direct aminolysis, the acyl azide is intercepted by a thiol (e.g., MPAA) to form a thioester in situ.

-

Oxidation: Hydrazide

Azide ( -

Thiolysis: Azide + R-SH

Thioester ( -

Ligation: Thioester + Cys-Peptide

Native Peptide Bond (via S-to-N acyl shift) [3].

Pathway B: Acetylacetone (Acac) Activation

A milder, nitrite-free method developed to avoid sensitive side reactions.

-

Z-Gly-NHNH₂ reacts with acetylacetone to form an acyl pyrazole .

-

The pyrazole is a reactive amide equivalent that undergoes thiolysis or direct aminolysis [4].

Part 5: Experimental Protocols

Protocol 1: Synthesis of Z-Gly-NHNH₂

Objective: Preparation of the hydrazide from the methyl ester.

| Reagent | Equivalents | Role |

| Z-Gly-OMe | 1.0 | Starting Material |

| Hydrazine Hydrate ( | 5.0 - 10.0 | Nucleophile |

| Methanol/Ethanol | Solvent | Reaction Medium |

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of Z-Gly-OMe in 30 mL of methanol.

-

Addition: Add hydrazine hydrate (50-100 mmol) dropwise at room temperature. Note: Excess hydrazine prevents the formation of the dimer (Z-Gly-NHNH-Gly-Z).

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.

-

Workup: Evaporate solvent in vacuo. The hydrazide often precipitates.

-

Purification: Recrystallize from Ethanol/Water or Ether.

-

Validation: ESI-MS (

expected) and IR (Shift of carbonyl stretch from ~1740 cm⁻¹ ester to ~1660 cm⁻¹ hydrazide).

Protocol 2: The Rudinger Modification (Azide Coupling)

Objective: Coupling Z-Gly-NHNH₂ to a peptide fragment (H-Peptide-OR) with minimized side reactions.

Step-by-Step:

-

Preparation: Dissolve Z-Gly-NHNH₂ (1.0 eq) in DMF/DMF at -20°C.

-

Acidification: Add HCl (in dioxane/EtOAc) to ensure pH < 2.

-

Nitrosylation: Add tert-butyl nitrite (t-BuONO) (1.1 eq). Stir for 15-30 mins at -20°C. Why: Organic nitrites are soluble in organic solvents, avoiding water solubility issues of NaNO₂.

-

Neutralization: Add DIPEA to neutralize the acid (pH ~7.5). Critical: Keep temperature strictly < -10°C during this exothermic step.

-

Coupling: Immediately add the amino component (H-Peptide-OR).

-

Incubation: Stir at 4°C for 24 hours.

-

Workup: Standard aqueous extraction.

Part 6: Troubleshooting & Analytics

| Observation | Root Cause | Corrective Action |

| Urea Byproduct (+26 Da shift) | Curtius Rearrangement | Maintain T < -10°C during activation and neutralization. |

| Low Yield | Hydrolysis of Azide | Ensure anhydrous conditions if using t-BuONO; work fast after neutralization. |

| Dimer Formation | Insufficient Hydrazine | Use >5 eq hydrazine during synthesis of the hydrazide. |

| Racemization | Base-catalyzed enolization | Avoid excess base (DIPEA) after neutralization; use collidine (weaker base). |

References

-

Curtius, T. (1902).[4] Ueber Stickstoffwasserstoffsäure. Berichte der deutschen chemischen Gesellschaft.

-

Klausner, Y. S., & Bodanszky, M. (1974). The Azide Method in Peptide Synthesis: Its Scope and Limitations. Synthesis.[1][2][5][3][6][7][8][9][10][11]

-

Fang, G. M., Li, Y. M., Shen, F., et al. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3][6][11][12] Angewandte Chemie International Edition.

-

Flood, D. T., et al. (2018).[7] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acids and Peptides. VI. Curtius Rearrangement of Acyl Amino Acid and Peptide Azides and Reactivity of the Isocyanates [jstage.jst.go.jp]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. chemistryviews.org [chemistryviews.org]

- 8. peptide.com [peptide.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical appearance and stability of Cbz-Glycine hydrazide

Part 1: Scientific Integrity & Critical CAS Verification

CRITICAL DATA ALERT: CAS Registry Mismatch Before proceeding with the technical characterization, a discrepancy in the requested identifier must be addressed to ensure experimental safety and accuracy.

-

Actual Chemical Identity of CAS 5680-86-4: Z-Glu(OBzl)-OH (N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester).

-

Correct CAS for Cbz-Glycine Hydrazide: 5680-83-1 .[4][5][6][7][8][9]

Directive: This guide focuses exclusively on This compound (CAS 5680-83-1) as per the textual topic request. Researchers possessing a vial labeled 5680-86-4 should verify the structure immediately, as it is likely a Glutamic acid derivative, not a hydrazide.

Part 2: Physicochemical Profile

This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in peptide synthesis, particularly serving as a precursor for azide coupling or native chemical ligation via hydrazide activation.

Physical Appearance & Constants

The compound typically presents as a crystalline solid. Its purity is visually correlated with its crystalline habit; amorphous clumping often indicates moisture absorption or partial oxidation.

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidative degradation (formation of azo species). |

| Molecular Formula | MW: 223.23 g/mol | |

| Melting Point | 116–117 °C | Sharp melting range indicates high purity. Broadening (>2°C range) suggests hydrolysis or solvent inclusion. |

| Solubility (High) | DMSO, DMF, Methanol, Ethanol | Soluble in polar organic solvents due to H-bonding potential of the hydrazide and carbamate. |

| Solubility (Low) | Water, Diethyl Ether, Hexane | Limited water solubility due to the lipophilic Cbz (benzyl) protecting group. |

Solubility Logic for Stock Solutions

For experimental workflows, DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (100 mM).

-

Reasoning: DMSO disrupts the strong intermolecular hydrogen bonding between hydrazide protons, preventing aggregation that can occur in alcohols.

-

Caution: DMSO is hygroscopic; water introduction accelerates hydrazide hydrolysis.

Part 3: Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by two competing reactivities: the nucleophilicity of the hydrazide (

Primary Degradation: Oxidative Dehydrogenation

The most immediate threat to stability is atmospheric oxygen. Hydrazides are reducing agents. Upon exposure to air (especially in solution), the terminal hydrazine group oxidizes to a diimide or azo species.

-

Visual Indicator: The sample turns from white to beige/yellow.

-

Mechanism:

Secondary Degradation: Hydrolysis

While the Cbz group is stable to mild basic conditions, the hydrazide moiety can hydrolyze back to the carboxylic acid (Cbz-Gly-OH) and hydrazine, particularly in acidic aqueous environments.

Visualization of Stability Logic

The following diagram illustrates the degradation flow and the checkpoints for maintaining integrity.

Caption: Figure 1. Degradation pathways of this compound showing oxidative susceptibility (Red) and hydrolytic cleavage (Yellow).

Part 4: Handling & Storage Protocols

To ensure "Self-Validating" integrity, the following protocols must be adhered to.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The hydrazide group is sensitive to oxidation; air exposure degrades the reagent over months.

-

Container: Amber glass vials with Teflon-lined caps. (Protects from light, which catalyzes auto-oxidation).

Re-crystallization (Purification)

If the melting point drops below 114°C or the powder turns yellow:

-

Dissolve the crude solid in a minimum amount of hot Ethanol .

-

Add warm Water dropwise until slight turbidity persists.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter the white needles/plates and dry under high vacuum over

.

Part 5: Analytical Verification Workflow

Before using this compound in critical ligation steps, verify its identity and purity.

Thin Layer Chromatography (TLC)

-

Mobile Phase: Chloroform : Methanol (9:1).

-

Visualization: UV (254 nm) for the Cbz group; Ninhydrin is negative (blocked amine).

-

Specific Stain: Tollen’s Reagent or Permanganate . The hydrazide group is a reducing agent and will instantly reduce Tollen's (silver mirror) or bleach KMnO4 (brown spot), confirming the active hydrazide functionality.

Analytical Logic Diagram

Caption: Figure 2. Quality Control decision tree. Note that standard Ninhydrin tests will fail; reductive staining is required.

References

-

ChemicalBook . (2023). This compound (CAS 5680-83-1) Physicochemical Properties. Retrieved from

-

Santa Cruz Biotechnology . (2023). This compound Product Data Sheet. Retrieved from

-

Pharmaffiliates . (2023). Certificate of Analysis Data for this compound. Retrieved from

-

BenchChem . (2023). Guide to Cbz Protecting Group Stability. Retrieved from

Sources

- 1. CAS-5680-86-4, Z-L-Glutamic Acid-4- Benzyl Ester for Biochemistry Manufacturers, Suppliers & Exporters in India | Z00740 [cdhfinechemical.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N-CBZ-Glycine hydrazide; CBZ-GLY Hydrazide, CAS No. 5680-83-1 - iChemical [ichemical.com]

- 6. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CBZ-GLY HYDRAZIDE | 5680-83-1 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Cbz-Glycine hydrazide derivatives and their potential uses

Topic: Cbz-Glycine Hydrazide Derivatives: Synthesis, Chemical Versatility, and Pharmaceutical Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) represents a critical scaffold in organic synthesis and medicinal chemistry. Structurally, it combines the robust N-terminal protection of the Carbobenzyloxy (Cbz) group with the high nucleophilicity of a C-terminal hydrazide, bridged by a flexible glycine linker. This unique architecture makes it an indispensable intermediate for Native Chemical Ligation (NCL) in peptide synthesis, a precursor for bioactive heterocycles (1,3,4-oxadiazoles), and a pharmacophore for cysteine protease inhibitors . This guide provides a comprehensive technical analysis of its synthesis, derivatization, and therapeutic potential.

Chemical Architecture & Synthesis

The utility of this compound stems from its tripartite structure:

-

Cbz Group (Benzyloxycarbonyl): Provides acid-stable N-terminal protection, removable via catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), allowing orthogonal manipulation of the C-terminus.

-

Glycine Linker: Offers minimal steric hindrance, facilitating enzyme active site access and rapid cyclization kinetics.

-

Hydrazide Moiety (-CONHNH₂): Acts as an "alpha-effect" nucleophile, significantly more reactive than simple amines, and serves as a latent thioester surrogate.

Experimental Protocol: Synthesis of this compound

Standardized workflow for high-purity isolation.

Step 1: N-Protection (Schotten-Baumann Conditions)

-

Reagents: Glycine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), NaOH (2M).[1]

-

Procedure: Dissolve glycine in NaOH at 0°C. Add Cbz-Cl dropwise while maintaining alkaline pH. Acidify to pH 1 with HCl.

-

Yield: ~85-90% (White precipitate).

Step 2: Esterification

-

Reagents: Cbz-Glycine, Absolute Ethanol, catalytic H₂SO₄ (or SOCl₂).

-

Procedure: Reflux for 4 hours. Concentrate in vacuo.

-

Product: Cbz-Glycine Ethyl Ester (Oil or low-melting solid).

Step 3: Hydrazinolysis (The Critical Step)

-

Reagents: Cbz-Glycine Ethyl Ester (1.0 eq), Hydrazine Hydrate (80%, 2.0 eq), Ethanol.

-

Procedure:

-

Dissolve ester in ethanol (0.5 M concentration).

-

Add hydrazine hydrate dropwise at room temperature (exothermic).

-

Stir for 12 hours or reflux for 2 hours for faster conversion.

-

Cool to 4°C. The product often crystallizes directly.

-

Purification: Recrystallize from Ethanol/Water.

-

-